![molecular formula C8H9NO5S B3119647 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene CAS No. 252562-05-3](/img/structure/B3119647.png)
2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene
Overview
Description
2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene, also known as MSN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSN is a nitroaromatic compound that has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
Scientific Research Applications
Synthesis Applications : 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene has been used in synthetic chemistry, particularly in the synthesis of related compounds. For instance, Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs such as Sulmazole and Isomazole (Lomov, 2019).
Reactivity Studies : Shaw and Miller (1970) explored the reactivity of various sulfones, including this compound, in aqueous sodium hydroxide solution. Their study provides insights into the chemical behavior of this compound under specific conditions (Shaw & Miller, 1970).
Organic Chemistry Reactions : The compound has been studied in various organic chemistry reactions. Otsuji, Yabune, and Imoto (1969) investigated the reaction of methylsulfinyl carbanion with substituted phthalic esters, which sheds light on the broader reactivity and potential applications of this compound in organic synthesis (Otsuji et al., 1969).
Impurity Characterization : Richfield-Fratz et al. (1989) identified 4-nitro-p-cresidine, a compound closely related to this compound, as an impurity in FD&C Red No. 40. This study highlights the importance of such compounds in the analysis and characterization of impurities in commercial products (Richfield-Fratz et al., 1989).
Atmospheric Chemistry : Lauraguais et al. (2014) studied the atmospheric reactivity of guaiacol (2-methoxyphenol) with hydroxyl radicals, which indirectly relates to the behavior of compounds like this compound in the atmosphere. This research contributes to our understanding of how such compounds might behave in environmental contexts (Lauraguais et al., 2014).
properties
IUPAC Name |
2-methoxy-4-methylsulfonyl-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-8-5-6(15(2,12)13)3-4-7(8)9(10)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMVNSSFZMATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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